molecular formula C11H9NO3S2 B10803264 (5z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one

(5z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one

Cat. No.: B10803264
M. Wt: 267.3 g/mol
InChI Key: OQAQIMBZEARFQK-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 4-hydroxy-3-methoxybenzylidene group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, industrial processes would likely incorporate continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration), bromine (for bromination), or sulfuric acid (for sulfonation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the benzylidene ring, leading to a wide range of derivatives.

Scientific Research Applications

(5z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in developing new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of (5z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one, known for its antimicrobial properties.

    Thiosemicarbazide: Another precursor used in the synthesis, with applications in various chemical reactions.

    Aroyl hydrazones: Compounds with similar structural features and potential antimicrobial activity.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a thiazolidinone core and a benzylidene group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C11H9NO3S2

Molecular Weight

267.3 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one

InChI

InChI=1S/C11H9NO3S2/c1-15-8-4-6(2-3-7(8)13)5-9-10(16)12-11(14)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5-

InChI Key

OQAQIMBZEARFQK-UITAMQMPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=S)NC(=O)S2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=S)NC(=O)S2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.